

Introduction: A Versatile Building Block in Synthesis and Medicinal Chemistry

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Compound of Interest

Compound Name: *trans-2-(4-Biphenyl)vinylboronic acid*

CAS No.: 352530-23-5

Cat. No.: B1276592

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trans-2-(4-Biphenyl)vinylboronic acid is a bifunctional organic compound that has garnered significant interest among researchers in organic synthesis and drug development. Its structure, featuring a rigid biphenyl group conjugated to a vinylboronic acid moiety, imparts a unique combination of steric and electronic properties. This makes it a highly valuable reagent in palladium-catalyzed cross-coupling reactions and a compelling scaffold for the design of targeted enzyme inhibitors. This guide provides a comprehensive overview of its synthesis, key applications, and biochemical significance, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

The fundamental properties of **trans-2-(4-Biphenyl)vinylboronic acid** are summarized below. These data are critical for its appropriate handling, storage, and application in experimental design.

Property	Value	Reference(s)
Molecular Weight	224.06 g/mol	[1]
Molecular Formula	C ₁₄ H ₁₃ BO ₂	[1]
CAS Number	352530-23-5	[1]
Appearance	Crystals	[1]
Melting Point	134-139 °C	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CC=C(C=C2)C=CB(O)O</chem>	
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)	[1]

Synthesis Pathway: Catalytic Hydroboration

The most efficient and stereoselective method for synthesizing trans-vinylboronic acids is through the catalytic hydroboration of a terminal alkyne.[2][3] For **trans-2-(4-Biphenyl)vinylboronic acid**, the logical precursor is 4-ethynylbiphenyl. Modern protocols often employ platinum or zirconium catalysts, which offer high yields and excellent control over stereochemistry, ensuring the desired trans (or E) configuration.[3]

Below is a representative, field-proven protocol for this transformation. The causality behind the choice of reagents is critical: a platinum catalyst with a bulky phosphine ligand (like XPhos) prevents side reactions and directs the boron group to the terminal carbon, while a hydrosilane co-catalyst can be essential for efficient catalyst turnover.[2]

Experimental Protocol: Synthesis via Pt-Catalyzed Hydroboration

Objective: To synthesize **trans-2-(4-Biphenyl)vinylboronic acid** from 4-ethynylbiphenyl.

Materials & Reagents:

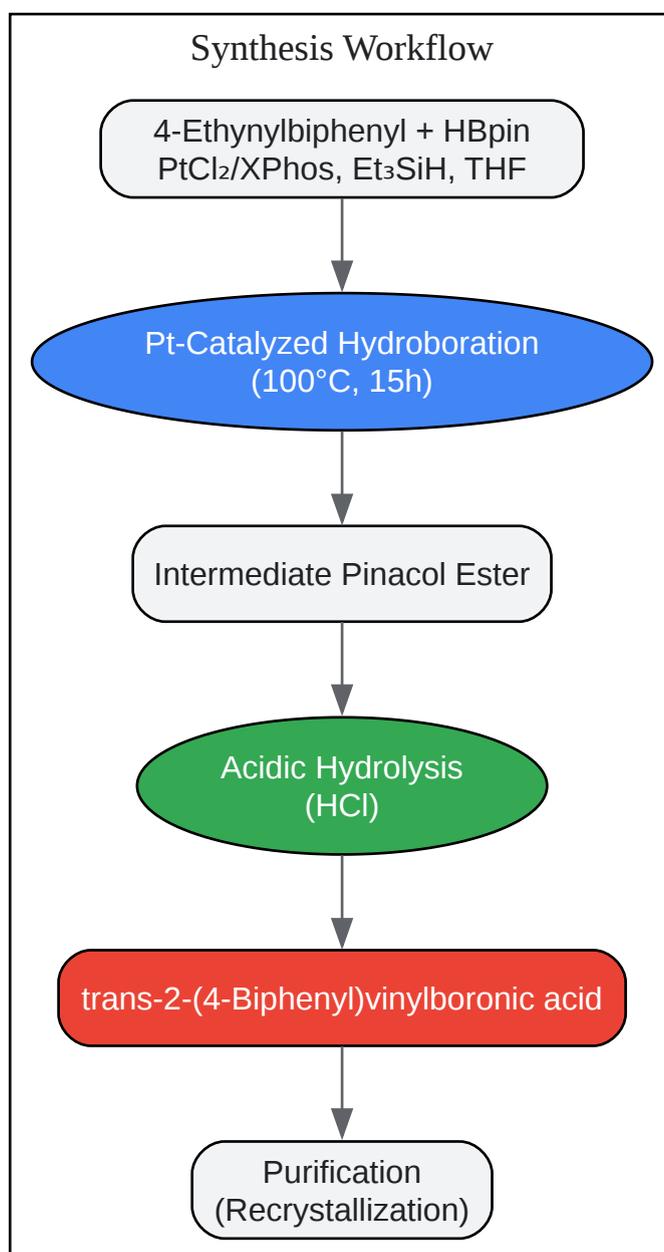
- 4-ethynylbiphenyl

- Pinacolborane (HBpin)
- Platinum(II) chloride (PtCl₂)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Triethylsilane (Et₃SiH)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)

Step-by-Step Methodology:

- **Reaction Setup:** In an oven-dried Schlenk flask under an argon atmosphere, add 4-ethynylbiphenyl (1.0 eq), PtCl₂ (0.02 eq), and XPhos (0.04 eq).
- **Solvent Addition:** Add anhydrous THF via cannula to dissolve the solids.
- **Catalyst Activation:** Add triethylsilane (0.02 eq) to the mixture and stir for 10 minutes at room temperature.
- **Hydroboration:** Add pinacolborane (1.5 eq) dropwise to the flask. Heat the reaction mixture to 100°C and maintain for 15 hours. The progress can be monitored by TLC or GC-MS.
- **Workup - Hydrolysis of Pinacol Ester:** Upon completion, cool the reaction to room temperature. Carefully add 1 M HCl and stir vigorously for 4-6 hours to hydrolyze the intermediate pinacol ester to the desired boronic acid.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
- Washing: Combine the organic extracts and wash sequentially with water and then saturated brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **trans-2-(4-Biphenyl)vinylboronic acid** as a crystalline solid.



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Caption: Workflow for the synthesis of the target boronic acid.

Application in C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an

organohalide, catalyzed by a palladium complex.[4][5] **trans-2-(4-Biphenyl)vinylboronic acid** is an excellent coupling partner for introducing the biphenylvinyl moiety into aromatic and heteroaromatic systems, which are common motifs in pharmaceuticals and advanced materials.

The catalytic cycle involves three key steps: Oxidative Addition of the organohalide to the Pd(0) catalyst, Transmetalation of the organic group from boron to palladium, and Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of base is crucial; it activates the boronic acid for efficient transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple **trans-2-(4-Biphenyl)vinylboronic acid** with an aryl bromide (e.g., 4-bromoanisole).

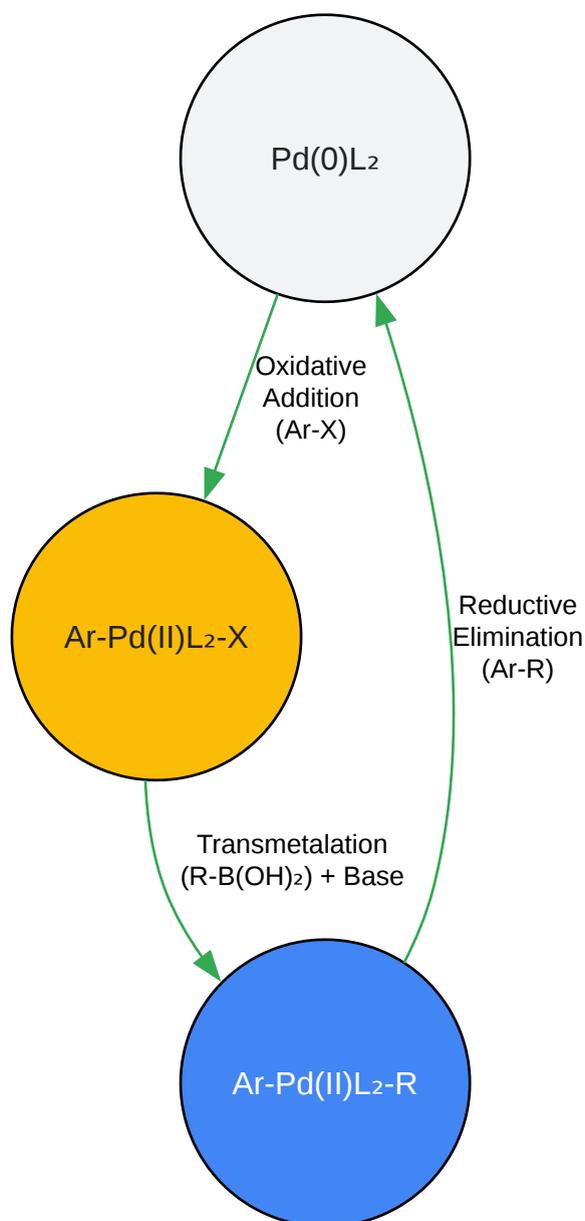
Materials & Reagents:

- **trans-2-(4-Biphenyl)vinylboronic acid**
- 4-bromoanisole
- Palladium(II) acetate (Pd(OAc)₂)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K₃PO₄)
- Toluene
- Water
- Standard glassware for inert atmosphere synthesis

Step-by-Step Methodology:

- Reagent Preparation: In a Schlenk flask, combine **trans-2-(4-Biphenyl)vinylboronic acid** (1.2 eq), 4-bromoanisole (1.0 eq), and K₃PO₄ (2.5 eq).

- Catalyst Pre-formation/Addition: In a separate vial, mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst mixture to the Schlenk flask.
- Solvent Addition: Degas toluene and water (e.g., by bubbling argon through them for 30 minutes). Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via cannula.
- Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
- Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
- Extraction and Washing: Wash the organic layer with water and then with saturated brine.
- Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
- Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl product.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Biochemical and Pharmacological Profile

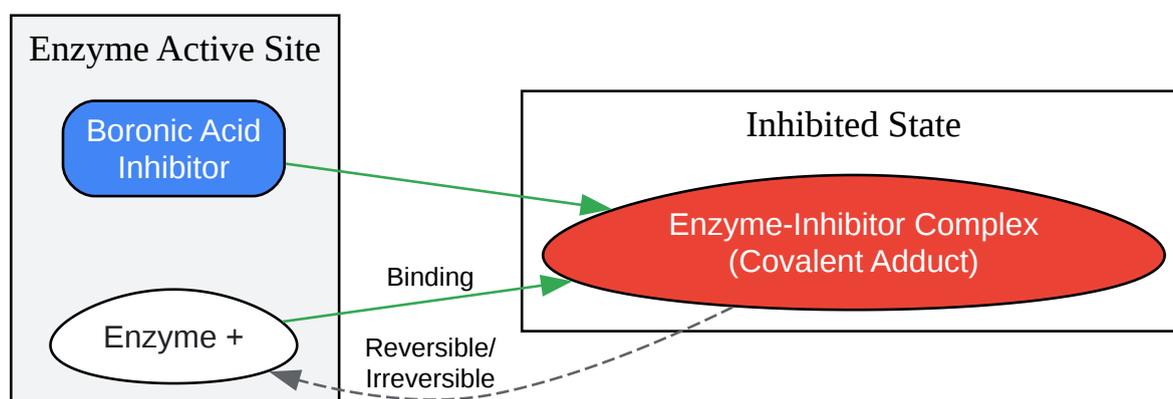
Beyond its synthetic utility, **trans-2-(4-Biphenyl)vinylboronic acid** is recognized for its inhibitory activity against key enzymes, making it a molecule of interest in drug discovery.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[6][7] Boronic acids, including this compound, act as potent CA inhibitors. High-resolution X-ray crystallography studies have shown that boronic acids bind to the zinc ion in the enzyme's active site.[8] In its tetrahedral anionic form, the boronate mimics the transition state of the native CO₂ hydration reaction, leading to effective inhibition.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[9] Inhibiting FAAH increases the endogenous levels of these signaling lipids, which can produce therapeutic effects like analgesia and anti-inflammatory responses without the side effects associated with direct cannabinoid receptor agonists.[10][11][12] The biphenyl scaffold is a known privileged structure in medicinal chemistry for targeting FAAH.[5] Compounds like **trans-2-(4-Biphenyl)vinylboronic acid** serve as valuable starting points for developing more potent and selective FAAH inhibitors for treating chronic pain and neuroinflammatory disorders.[10][11]



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Caption: General mechanism of enzyme inhibition by a boronic acid.

Handling, Storage, and Safety

- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: As a boronic acid, this compound is susceptible to dehydration and trimerization to form a boroxine. It should be stored in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere to maintain its integrity.^[1]
- Toxicity: Detailed toxicological data is limited. Treat as a potentially hazardous chemical.

Conclusion

trans-2-(4-Biphenyl)vinylboronic acid is a powerful and versatile chemical tool. Its utility in robustly forming carbon-carbon bonds via the Suzuki-Miyaura coupling makes it indispensable for synthetic chemists. Simultaneously, its demonstrated activity as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase positions it as a valuable lead structure for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in both academic and industrial research settings.

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